molecular formula C10H19NO2 B13204346 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol

3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol

Cat. No.: B13204346
M. Wt: 185.26 g/mol
InChI Key: YYRWAVSUBCWAFO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol

InChI

InChI=1S/C10H19NO2/c1-8(2)10(12,5-6-13-8)9(7-11)3-4-9/h12H,3-7,11H2,1-2H3

InChI Key

YYRWAVSUBCWAFO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(C2(CC2)CN)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylmethylamine with appropriate reagents to introduce the aminomethyl group. Subsequent steps include the formation of the oxolan ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for large-scale production, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into biological processes.

    Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl and oxolan rings provide structural stability and influence the compound’s overall reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol
  • CAS No.: 1862538-01-9
  • Molecular Formula: C₉H₁₇NO₂
  • Molecular Weight : 171.24 g/mol
  • Structure: Features a cyclopropane ring substituted with an aminomethyl group, fused to a 2,2-dimethyltetrahydrofuran (oxolan) moiety with a hydroxyl group at position 2.

Key Characteristics :

  • Limited physicochemical data are available (e.g., boiling point and hazard classifications are unspecified in the literature) .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of the target compound with related molecules, focusing on molecular frameworks, functional groups, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Applications/Reactivity
This compound (Target) 1862538-01-9 C₉H₁₇NO₂ 171.24 Reference compound Potential intermediate in drug synthesis
3-(Aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride Not specified C₈H₁₆ClNO₂ ~205.65 Hydrochloride salt; lacks cyclopropane substituent Enhanced solubility for pharmaceutical use
3-(1-Aminopropan-2-yl)-4,4-dimethyloxolan-3-ol 1935999-90-8 C₈H₁₅NO₂ 157.21 Propan-2-yl substituent instead of cyclopropane Unreported; likely similar reactivity
3-Aminopropane-1,2-diol 616-30-8 C₃H₉NO₂ 91.11 Simpler diol structure; no cyclopropane or oxolan Lab reagent; precursor in organic synthesis
3-(1-Aminopropan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol Not specified C₁₀H₁₈N₂O 182.26 Bicyclic framework replaces oxolan Experimental bioactive molecule

Reactivity and Functional Group Analysis

  • Cyclopropane Ring: The strained cyclopropane in the target compound may confer unique reactivity (e.g., ring-opening under acidic/basic conditions) compared to non-cyclopropane analogues like 3-Aminopropane-1,2-diol .
  • Hydroxyl and Amine Groups: The hydroxyl group in the oxolan ring and the primary amine enable hydrogen bonding, enhancing solubility relative to non-polar analogs. However, the hydrochloride salt of 3-(Aminomethyl)-2,2-dimethyloxolan-3-ol likely exhibits higher aqueous solubility .

Biological Activity

3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol is a chemical compound with the molecular formula C10H19NO2. It features a unique structure that includes a cyclopropyl group, an aminomethyl moiety, and a dimethyloxolan ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural features. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological targets, while the cyclopropyl and oxolan rings contribute to the compound's stability and reactivity. These interactions can modulate enzyme activity or receptor binding, potentially influencing various biological pathways.

Pharmacological Applications

Research indicates that this compound may play a role in:

  • Enzyme Modulation : It can affect the activity of specific enzymes, which is crucial for metabolic processes.
  • Neuropharmacology : Preliminary studies suggest potential applications in neuropharmacology, possibly impacting neurotransmitter systems.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown promise against bacterial strains, indicating that this compound may possess similar properties.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other cyclopropyl-containing molecules but is distinguished by its unique combination of functional groups. This uniqueness may confer specific biological properties that are not present in structurally related compounds.

Compound NameStructure FeaturesNotable Biological Activity
This compoundCyclopropyl, Aminomethyl, OxolanEnzyme modulation, potential neuropharmacological effects
AminomethylcyclopropaneCyclopropyl, AminomethylLimited biological activity
CyclopropylmethylamineCyclopropylNeurotransmitter interaction

Case Studies

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